4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group and an ethylhexyl substituent on the pyrazole ring. It has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals.
4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine can be classified as:
The synthesis of 4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine typically involves several steps which may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to characterize the synthesized product.
The molecular structure of 4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine can be represented using various structural notations:
Nc1n[nH]cc1-c2ccc(Cl)cc21S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13)Key structural data includes:
4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields and minimize by-products. Techniques such as chromatography are used for purification.
The mechanism of action for 4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine largely depends on its applications, particularly in biological systems:
Quantitative data regarding binding affinities or inhibition constants would typically be derived from bioassays or computational modeling studies.
Relevant data includes hazard classifications indicating acute toxicity and potential environmental impacts .
4-Chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine has several notable applications:
The synthesis of 4-chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine (C₁₁H₂₀ClN₃, MW: 229.75 g/mol) relies on a sequential alkylation-condensation strategy anchored by the nucleophilic substitution of 4-chloro-1H-pyrazol-3-amine. This precursor (SMILES: Clc1cn[nH]c1 [5]) undergoes N-alkylation at the pyrazole ring nitrogen using 2-ethylhexyl bromide under anhydrous conditions. The reaction requires stoichiometric base mediation (typically potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours [3].
Critical regioselectivity challenges arise due to competing alkylation at the amine group (–NH₂) versus the pyridinic nitrogen. Optimization studies reveal that excess alkyl halide (1.5–2.0 equiv.) combined with dropwise addition minimizes di-alkylated byproducts. Post-reaction purification employs silica gel chromatography or fractional distillation, yielding the target compound at >98% purity, as confirmed by HPLC [3]. The 2-ethylhexyl group’s branched structure enhances lipid solubility, necessitating precise temperature control to avoid elimination side reactions.
Table 1: Key Parameters in Traditional Alkylation Synthesis
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Alkyl Halide | 2-Ethylhexyl bromide (1.8 equiv.) | < 1.5 equiv.: Incomplete alkylation; >2.0 equiv.: Di-alkylation byproducts |
| Base | K₂CO₃ (2.5 equiv.) | Lower bases (e.g., NaOH) induce hydrolysis |
| Solvent | Anhydrous DMF | Acetonitrile reduces yield by 15–20% |
| Temperature | 90°C (±2°C) | >100°C promotes dehydrohalogenation |
| Reaction Time | 8–10 hours | <6 hours: 60% conversion |
Modern synthetic routes prioritize solvent substitution and catalytic efficiency to align with green chemistry principles. Ethanol—a renewable, low-toxicity solvent—replaces DMF in the alkylation step, achieving 85% yield at reflux conditions (78°C). Catalyst screening identifies NaOH (20 mol%) as effective for deprotonating the pyrazole nitrogen, enhancing electrophilic attack while avoiding heavy-metal catalysts [3] [9].
Microwave-assisted synthesis reduces energy use by 40%, completing the reaction in 30 minutes at 100°C. Flow chemistry techniques further minimize waste by confining intermediates within reactor channels, eliminating purification solvents. Life-cycle assessments confirm a 30% reduction in process mass intensity (PMI) compared to batch methods [9].
Table 2: Green Synthesis Performance Metrics
| Approach | Conditions | Environmental/Efficiency Gains |
|---|---|---|
| Ethanol solvent system | Reflux, 8 hours, NaOH (20 mol%) | PMI reduced by 25%; Non-hazardous waste |
| Microwave acceleration | 100°C, 30 min, 300 W | Energy use: 0.8 kWh/mol vs. 1.3 kWh/mol |
| Heterogeneous catalysis | SiO₂-supported K₂CO₃, ethanol, 80°C | Catalyst recyclable 5×; TON↑ 120% |
Transitioning from batch to continuous manufacturing resolves scalability bottlenecks in producing 4-chloro-1-(2-ethylhexyl)-1H-pyrazol-3-amine. Tubular flow reactors (stainless steel, 10 m length, 5 mm ID) enable precise residence time control (45–60 minutes) at 120°C and 10 bar pressure. Inline IR spectroscopy monitors conversion in real time, allowing automated adjustment of alkyl halide feed rates [3].
Key advantages include:
Table 3: Continuous vs. Batch Process Economics
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Throughput | 5 kg/day | 50 kg/day |
| Solvent Consumption | 30 L/kg product | 8 L/kg product |
| Energy Cost | $1,200/kg | $380/kg |
| Capital Expenditure | $2M (1000 L vessel) | $1.5M (modular system) |
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